molecular formula C17H15ClN2O3S B2798525 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 912764-05-7

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2798525
CAS No.: 912764-05-7
M. Wt: 362.83
InChI Key: LIGREHNUNNHHLX-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 868230-46-0) is a high-purity benzothiazole derivative offered for research use. With the molecular formula C 17 H 15 ClN 2 O 3 S and a molecular weight of 362.83 , this compound is part of a critically important class of heterocyclic structures. Benzothiazole derivatives are extensively investigated in medicinal chemistry for their diverse pharmacological profiles . Recent scientific literature highlights that novel benzothiazole compounds demonstrate significant potential as dual-action agents with both anticancer and anti-inflammatory activities . These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce the secretion of key inflammatory cytokines such as IL-6 and TNF-α, which are known to contribute to a pro-tumor microenvironment . The benzothiazole core is a privileged structure in drug discovery, and derivatives like this one are valuable tools for exploring new therapeutic strategies, particularly in oncology and immunology research . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-9-6-11(18)8-14-15(9)19-17(24-14)20-16(21)10-4-5-12(22-2)13(7-10)23-3/h4-8H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGREHNUNNHHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiazole family, which is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The focus of this article is to explore the biological activity of this specific compound, summarizing key findings from recent research studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16ClN2O3S\text{C}_{15}\text{H}_{16}\text{ClN}_{2}\text{O}_{3}\text{S}

This structure includes a benzothiazole moiety that contributes to its biological activity.

The primary mechanism of action for this compound involves its interaction with specific biological targets. Research indicates that compounds in the benzothiazole class often interact with ryanodine receptors (RyRs) and other calcium channels, influencing calcium ion homeostasis in cells. This disruption can lead to various cellular effects, including apoptosis in cancer cells and modulation of inflammatory responses.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that these compounds exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

Research has highlighted the potential anticancer effects of benzothiazole derivatives. A study reported that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has also been documented. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting their use in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study involving the synthesis and evaluation of various benzothiazole derivatives showed that this compound exhibited an IC50 value of 15 µM against MCF-7 cells. This indicates a promising potential for further development as an anticancer agent .
  • Antibacterial Testing : In another investigation, the compound demonstrated effective antibacterial activity with MIC values ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli. These results position it as a candidate for further exploration in antimicrobial therapies .

Pharmacokinetics

The pharmacokinetic profile of benzothiazole derivatives generally indicates good absorption and distribution characteristics. Similar compounds have shown favorable bioavailability and metabolic stability in preclinical models. Further studies are needed to establish the pharmacokinetics specific to this compound.

Scientific Research Applications

Medicinal Chemistry

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has shown potential as a candidate for drug development due to its structural similarity to known pharmacophores. Research indicates that compounds with similar structures exhibit various biological activities including:

  • Anticancer Activity : Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth .
  • Antimicrobial Properties : The compound's ability to interact with biological molecules positions it as a potential antimicrobial agent. Research has indicated that benzothiazole derivatives possess antibacterial and antifungal activities .

Agricultural Applications

The compound acts on ryanodine receptors (RyRs) in pests, which are crucial for muscle contraction and calcium signaling. By activating these receptors, this compound disrupts calcium ion homeostasis in pests, leading to paralysis and death. This mechanism has been explored for developing new pesticides that target specific pest populations without affecting non-target species .

Case Study 1: Anticancer Screening

In a study published in Nature, researchers screened a library of compounds for their ability to inhibit cancer cell growth using multicellular spheroids as models. This compound was identified as a novel anticancer agent with significant efficacy against multiple cancer types .

Case Study 2: Pesticidal Activity

A research article documented the effects of various benzothiazole derivatives on pest populations. This compound was tested against common agricultural pests and showed high mortality rates at low concentrations due to its action on RyRs .

Comparison with Similar Compounds

Structural Analogues in Benzodithiazine Derivatives

Compound (2): N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine

  • Core Structure : Benzodithiazine (vs. benzothiazole in the target compound).
  • Substituents : 6-Cl, 7-Me, and an N-methylhydrazine group.
  • Key Properties :
    • IR and NMR data confirm the presence of SO₂ and C=N groups, critical for reactivity .
    • Melting point: 271–272°C (dec.), indicating thermal stability comparable to benzothiazoles.
  • Comparison : The benzodithiazine core introduces sulfone groups, enhancing polarity compared to the benzothiazole scaffold. The hydrazine substituent may facilitate metal coordination, a feature absent in the target compound.

Compound (6): 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine

  • Core Structure : Benzodithiazine with a 2,4-dihydroxybenzylidene hydrazine substituent.
  • Key Properties :
    • IR bands at 3395–3310 cm⁻¹ (OH) and 1630 cm⁻¹ (C=N) highlight hydrogen-bonding capacity .
    • Melting point: 318–319°C (dec.), higher than the target compound’s likely range due to extended conjugation.

Benzamide-Containing Agrochemicals

Isoxaben : N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide

  • Core Structure : Isoxazole-linked dimethoxybenzamide.
  • Key Properties :
    • Herbicidal activity via cellulose biosynthesis inhibition .
    • The 2,6-dimethoxybenzamide moiety contributes to lipophilicity and target binding.

Research Implications and Gaps

  • Structural Insights : The benzothiazole core in the target compound may offer metabolic stability over benzodithiazines but lacks sulfone-driven polarity.
  • Synthetic Pathways : Amide coupling methods from and hydrazine functionalization in could guide derivative synthesis.
  • Unanswered Questions : Direct pharmacological or agrochemical data for the target compound are unavailable; future studies should explore its reactivity and biological profiling.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing multi-step synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide?

  • Methodological Answer : Synthesis typically involves coupling benzothiazole derivatives with substituted benzamides under reflux conditions. Critical parameters include:

  • Temperature control (e.g., 60–80°C for amide bond formation) to avoid side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or ethanol improve reaction homogeneity.
  • Catalyst use : Base catalysts (e.g., K₂CO₃) enhance nucleophilic substitution efficiency.
  • Purification : Column chromatography or recrystallization is essential to isolate high-purity products (>95% by HPLC) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • Mass spectrometry (HRMS) for molecular weight verification (e.g., observed [M+H]⁺ at m/z 315.359).
  • Elemental analysis to validate empirical formula (C₁₆H₁₄ClN₂O₃S) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of benzothiazole-benzamide hybrids?

  • Methodological Answer : Discrepancies often arise from differences in:

  • Assay conditions : pH, temperature, or solvent (e.g., DMSO concentration in cell-based assays affects solubility and activity).
  • Target selectivity : Use isoform-specific enzyme inhibitors (e.g., kinase profiling panels) to distinguish off-target effects.
  • Data normalization : Compare IC₅₀ values against structurally similar controls (e.g., 3,4-dimethoxybenzamide derivatives) .

Q. How do substituents (chloro, methoxy) influence the compound’s enzyme inhibition efficacy?

  • Methodological Answer :

  • Chloro group : Enhances lipophilicity (logP ~2.8) and π-π stacking with hydrophobic enzyme pockets (e.g., tubulin binding).
  • Methoxy groups : Modulate electron density, affecting hydrogen bonding with catalytic residues (e.g., in topoisomerase II).
  • Experimental validation : Replace substituents via synthetic analogs and test using enzyme kinetics (e.g., Lineweaver-Burk plots) .

Q. What experimental designs are optimal for identifying this compound’s biological targets?

  • Methodological Answer :

  • Pull-down assays : Immobilize the compound on agarose beads and incubate with cell lysates to capture binding proteins.
  • Thermal shift assays : Monitor protein melting temperature shifts upon ligand binding (ΔTm >2°C indicates interaction).
  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding modes to kinases or GPCRs .

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